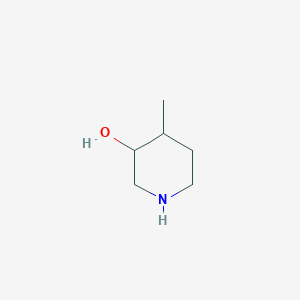

4-Methylpiperidin-3-ol

Description

Significance of Piperidine (B6355638) Derivatives in Heterocyclic Chemistry Research

Piperidine, a saturated six-membered ring containing one nitrogen and five carbon atoms, is one of the most important heterocyclic scaffolds in medicinal chemistry. nih.govencyclopedia.pub Its derivatives are integral components in the design and construction of pharmaceutical agents and are found in over twenty classes of drugs. nih.govencyclopedia.pubresearchgate.netnih.gov The prevalence of the piperidine nucleus is attributed to its ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The piperidine skeleton is a common feature in numerous natural products, including many biologically active alkaloids like piperine, the primary active component of black pepper. encyclopedia.pub In synthetic medicinal chemistry, this ring system is incorporated into a vast range of therapeutics, including antipsychotics, analgesics, antihistamines, and anticancer agents. encyclopedia.pubontosight.ai The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a key objective in modern organic chemistry, reflecting the scaffold's immense value. mdpi.com The continuous exploration of new piperidine derivatives is driven by the quest for novel therapeutic agents with improved efficacy and specificity. encyclopedia.pub

Academic Context and Research Trajectory of 4-Methylpiperidin-3-ol as a Key Intermediate

Within the extensive family of piperidine derivatives, this compound has carved out a niche as a valuable key intermediate. It serves as a fundamental building block for the synthesis of more complex molecules in both pharmaceutical and agrochemical research. cymitquimica.com The presence of both a hydroxyl (-OH) and a methyl (-CH₃) group on the piperidine ring provides two distinct points for further chemical modification, allowing for the construction of intricate molecular architectures.

The research trajectory of this compound is closely linked to its application in drug discovery. It is used as a synthetic intermediate for compounds targeting the central nervous system and in the development of potential treatments for neurological disorders and cancer. chemshuttle.com For instance, derivatives of 4-methylpiperidin-4-ol (B1315937) have been incorporated into pyrazole (B372694) derivatives, which have shown promising in vitro antifungal and antibacterial properties. pjoes.com The utility of this compound as a versatile scaffold underscores its importance in creating libraries of new chemical entities for biological screening. cymitquimica.com

Table 1: Research Applications of this compound

| Field of Research | Specific Application |

|---|---|

| Medicinal Chemistry | Building block for synthesizing novel drugs, particularly those targeting the central nervous system. |

| Pharmaceutical Synthesis | Intermediate in the development of bioactive molecules and potential anticancer agents. chemshuttle.com |

| Agrochemicals | Serves as an intermediate in the synthesis of new agrochemical compounds. |

| Materials Science | Used in the development of new materials for electronic applications. chemshuttle.com |

Isomeric Considerations and Stereochemical Nomenclature in this compound Research

The structure of this compound presents significant stereochemical complexity due to the presence of two chiral centers at positions 3 and 4 of the piperidine ring. This gives rise to the existence of multiple stereoisomers. Isomers are molecules that have the same molecular formula but different arrangements of atoms. libretexts.org The specific spatial orientation of the hydroxyl and methyl groups (stereochemistry) is critical as it profoundly influences the molecule's interaction with biological targets like enzymes and receptors. vulcanchem.com

The different stereoisomers of this compound are designated using specific nomenclature, such as cis and trans to describe the relative orientation of the substituents on the ring, and (R) and (S) to denote the absolute configuration at each chiral center. nih.gov For example, the (3R,4R) and (3S,4S) isomers are enantiomeric pairs of the trans configuration, while the (3R,4S) and (3S,4R) isomers would represent the cis configuration. The synthesis of enantiomerically pure forms is a key focus in medicinal chemistry research, as different stereoisomers can exhibit vastly different pharmacological activities. The ability to selectively synthesize a specific isomer is crucial for developing targeted therapeutics. vulcanchem.com

Table 2: Isomers and Stereochemical Variants of this compound

| Isomer Name | Stereochemistry | CAS Number |

|---|---|---|

| This compound hydrochloride | Racemic mixture | 955028-85-0 |

| (3R,4R)-4-Methylpiperidin-3-ol | Enantiopure (trans) | 955082-92-5 nih.gov |

| cis-4-Methylpiperidin-3-ol hydrochloride | Cis configuration | 176966-88-4 |

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZMLEOVXMKSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611907 | |

| Record name | 4-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955082-96-9 | |

| Record name | 4-Methyl-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955082-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylpiperidin 3 Ol and Its Derivatives

Established Synthetic Routes to the 4-Methylpiperidin-3-ol Scaffold

The foundational methods for synthesizing the this compound core structure rely on well-established organic reactions, including the reduction of ketone precursors, functionalization through alkylation, and ring-forming cyclization strategies.

Reduction Strategies of Piperidinone Precursors

Commonly, the synthesis begins with the preparation of an N-benzyl-4-methyl-3-piperidone intermediate. google.com This ketone can then be subjected to various reducing agents. Metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. google.com For instance, the reduction of N-benzyl-4-methyl-3-piperidone with sodium borohydride in a solvent like methanol (B129727) or ethanol (B145695) yields N-benzyl-4-methylpiperidin-3-ol. google.com

Catalytic hydrogenation represents another robust method. The hydrogenation of the piperidinone precursor over a metal catalyst, such as palladium on carbon (Pd/C) or rhodium, effectively reduces the carbonyl group to a hydroxyl group. This process is typically carried out under a hydrogen gas atmosphere at controlled temperatures and pressures, often achieving high conversion rates. The stereoselectivity of the reduction can be influenced by the catalyst and the existing stereocenters in the precursor.

Table 1: Reduction of Piperidinone Precursors

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| N-benzyl-4-methyl-3-piperidone | Sodium Borohydride (NaBH₄) | Methanol | - | N-benzyl-4-methylpiperidin-3-ol | google.com |

| N-benzyl-4-methyl-3-piperidone | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | Anhydrous, controlled temperature | N-benzyl-4-methylpiperidin-3-ol | google.com |

| 3-methylpiperidin-3-one | Palladium on Carbon (Pd/C) | Ethanol / Methanol | H₂ gas (1–3 atm), 25–40°C | (3R)-3-Methylpiperidin-3-ol |

Alkylation Reactions in Piperidine (B6355638) Ring Functionalization

Alkylation reactions provide a direct pathway to introduce the requisite methyl group onto a pre-formed piperidine ring. A versatile approach involves the regioselective alkylation of the piperidine enamine. odu.edu In this strategy, piperidine can be converted to N-chloropiperidine and subsequently dehydrohalogenated to generate the Δ¹,²-piperideine enamine intermediate. This enamine can then be selectively alkylated at the C4 position by reacting it with an appropriate alkyl halide, such as methyl iodide, to introduce the methyl group. Subsequent hydration of the resulting enamine would yield the corresponding ketone, which can then be reduced to the desired this compound.

Alternatively, direct alkylation of piperidine derivatives can be employed. For example, reacting piperidin-4-ol with an appropriate methylating agent under basic conditions can, in principle, functionalize the ring, though controlling regioselectivity can be a challenge.

Intramolecular Cyclization Approaches to the Piperidine Core

Intramolecular cyclization reactions are powerful methods for constructing the piperidine ring system from acyclic precursors. mdpi.comlibretexts.org These reactions form the cyclic backbone in a single, efficient step. For the synthesis of this compound, a common strategy involves the palladium-catalyzed cyclization of an appropriately substituted acyclic amine. For example, an acyclic precursor containing an amino group and a suitably placed alkene or alkyne can undergo intramolecular cyclization to form the six-membered piperidine ring.

Radical-mediated cyclizations also offer a pathway to the piperidine core. The intramolecular cyclization of 1,6-enynes, initiated by a radical initiator like triethylborane, can proceed through a complex radical cascade to form the six-membered ring. mdpi.com The specific substitution pattern on the acyclic starting material determines the final structure of the substituted piperidine.

Enantioselective and Asymmetric Synthesis of Chiral this compound Isomers

Given that this compound possesses two chiral centers (at C3 and C4), the synthesis of specific stereoisomers is of significant interest, particularly for pharmaceutical applications. Enantioselective and asymmetric methodologies, utilizing either chiral auxiliaries or asymmetric catalysis, are employed to control the stereochemical outcome.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

One prominent strategy involves the use of Evans oxazolidinone auxiliaries. For the synthesis of a specific isomer of this compound, a piperidin-3-ol precursor can be attached to an Evans auxiliary. The resulting chiral entity directs the stereoselective addition of the methyl group at the C4 position, for instance, by deprotonation with lithium diisopropylamide (LDA) followed by reaction with methyl iodide.

Similarly, the Davies' chiral auxiliary has been used to induce asymmetric Michael additions in the synthesis of chiral piperidin-2,4-diones, which can serve as precursors to chiral 4-hydroxypiperidines after reduction. ucl.ac.uk This approach allows for the establishment of a specific stereocenter that can guide subsequent transformations.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, representing a highly efficient and atom-economical approach. thieme-connect.de

Asymmetric hydrogenation is a key technique in this domain. The reduction of an N-substituted-4-methyl-3-oxopiperidine precursor using a chiral catalyst can produce specific stereoisomers of this compound with high enantiomeric excess. For example, rhodium complexes with chiral phosphine (B1218219) ligands, such as Rh-DuPhos, are effective for the asymmetric hydrogenation of ketone precursors to the corresponding chiral alcohols.

Organocatalysis also provides powerful tools for these syntheses. Proline-catalyzed hydroxylation has been identified as a crucial step in the enantioselective synthesis of 1-benzyl-4-methylpiperidin-3-ol (B1321944) from 4-piperidone, demonstrating the ability of small organic molecules to induce high levels of stereocontrol. researchgate.net

Table 2: Enantioselective Synthetic Methods

| Method | Catalyst / Auxiliary | Substrate | Key Transformation | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium-DuPhos | Ketone precursor | Catalytic hydrogenation | (3R)-alcohol | |

| Asymmetric Hydrogenation | Rh(I) complex | N-substituted enamide | Catalytic hydrogenation | >99% enantiomeric excess | |

| Organocatalysis | Proline | 1-benzyl-4-piperidone | α-hydroxylation | Enantiopure 1-benzyl-4-methylpiperidin-3-ol | researchgate.net |

| Chiral Auxiliary | Evans Oxazolidinone | Piperidin-3-ol precursor | Asymmetric alkylation | Directed methyl group addition |

Diastereoselective Control in Synthetic Pathways

The stereocontrolled synthesis of polysubstituted piperidines, such as this compound, is a significant focus in organic synthesis due to the prevalence of the piperidine moiety in a wide array of pharmaceuticals. nih.govrsc.org Achieving high diastereoselectivity is crucial for obtaining the desired biological activity. Various strategies have been developed to control the stereochemistry at the C3 and C4 positions of the piperidine ring.

One approach involves the diastereoselective reduction of a ketone. For instance, the reduction of an oxazolo[3,2-a]pyridin-5-one intermediate with sodium borohydride in methanol can lead to a diastereomeric mixture of the corresponding 7-hydroxy derivative. The hydride reagent tends to attack from the less sterically hindered face, opposite to the methyl group, resulting in a diastereomeric ratio of up to 87:13. nih.gov Subsequent reduction of the amide and hemiaminal functions can afford the cis-2-methyl-4-hydroxy piperidine as the major diastereoisomer. nih.gov

Another strategy is the hydrogenation of substituted pyridines. The use of rhodium(I) complexes with ligands like pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization/hydrogenation of fluorinated pyridines, leading to all-cis-(multi)fluorinated piperidines. mdpi.com Similarly, borenium-catalyzed hydrogenation of 2,3-disubstituted pyridines has been shown to be cis-selective. mdpi.com

Reductive cyclization methods also offer stereocontrol. The diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, has been demonstrated. mdpi.com Additionally, a multi-stage synthesis involving a one-pot azide (B81097) reductive cyclization of an aldehyde can produce key intermediates for further modification. mdpi.com

The table below summarizes different methods for achieving diastereoselective synthesis of piperidine derivatives, including precursors to this compound.

| Method | Key Reagents/Catalyst | Diastereoselectivity | Reference |

| Ketone Reduction | Sodium Borohydride (NaBH₄) in Methanol (MeOH) | 87:13 dr | nih.gov |

| Pyridine (B92270) Hydrogenation | Rhodium(I) complex, Pinacol borane | High cis-selectivity | mdpi.com |

| Pyridine Hydrogenation | Borenium catalyst | cis-selective | mdpi.com |

| Reductive Cyclization | Palladium catalyst | Diastereoselective | mdpi.com |

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperidine derivatives to reduce the environmental impact of chemical processes. epitomejournals.comijsetpub.comchemistryjournals.net This involves developing environmentally benign protocols, using sustainable reagents and solvents, and optimizing processes for energy efficiency. epitomejournals.comijsetpub.comhumanjournals.com

Development of Environmentally Benign Synthetic Protocols

The development of environmentally friendly synthetic methods is a key aspect of green chemistry. semanticscholar.org This includes the use of water as a solvent, which is non-toxic and abundant. chemistryjournals.net For example, a water-mediated intramolecular cyclization following a bis-aza Michael addition has been developed for the synthesis of substituted piperidinols. mdpi.com This approach avoids the use of hazardous organic solvents.

Other green protocols include microwave-assisted and ultrasonic-assisted synthesis, which can significantly reduce reaction times and energy consumption. humanjournals.comencyclopedia.pub Solvent-free reaction conditions, such as grinding or ball milling, also represent an environmentally benign approach by eliminating the need for solvents altogether. humanjournals.comencyclopedia.pub The use of solid acid catalysts like KSF, which is renewable, in place of toxic reagents like piperidine, exemplifies a greener alternative in certain reactions. epitomejournals.com

Utilization of Sustainable Reagents and Solvents

The choice of reagents and solvents is critical in green chemistry. carloerbareagents.comresearchgate.net There is a growing emphasis on replacing hazardous substances with safer and more sustainable alternatives. unibe.ch

Sustainable Solvents:

Water: As mentioned, water is an ideal green solvent due to its non-toxicity and availability. chemistryjournals.netresearchgate.net Reactions performed "on-water," where organic reactants are suspended in water, can sometimes show enhanced reactivity. researchgate.net

Ethanol: Simple alcohols like ethanol are considered environmentally preferable solvents. epitomejournals.com

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a greener alternative to solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM). carloerbareagents.com

Cyclopentyl Methyl Ether (CPME): CPME is another ether-based solvent with advantages such as a higher boiling point and lower peroxide formation compared to other ethers. carloerbareagents.com

Sustainable Reagents: The use of catalysts is a cornerstone of green chemistry as they can replace stoichiometric reagents, reduce waste, and enable reactions under milder conditions. ijsetpub.com

Biocatalysts (Enzymes): Enzymes operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. ijsetpub.com

Earth-Abundant Metal Catalysts: The use of abundant and non-toxic metals like iron and sodium as catalysts is a more sustainable alternative to rare and expensive metals like palladium. unibe.ch

The following table highlights some green solvents and their advantages.

| Green Solvent | Key Advantages | Reference |

| Water | Non-toxic, abundant, unique reactivity | chemistryjournals.netresearchgate.net |

| Ethanol | Environmentally preferable | epitomejournals.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable source, safer alternative to THF | carloerbareagents.com |

| Cyclopentyl Methyl Ether (CPME) | Higher boiling point, low peroxide formation | carloerbareagents.com |

Process Intensification and Optimization Strategies

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. frontiersin.orgosf.io This is often achieved by combining multiple unit operations into a single piece of equipment or by using alternative energy sources to enhance reaction rates. osf.io

Continuous flow synthesis offers significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scale-up. frontiersin.org The use of enabling technologies such as microwave irradiation, ultrasound, and hydrodynamic cavitation can dramatically accelerate reaction kinetics. frontiersin.orgnih.gov For example, ultrasound can enhance reaction rates through the physical and chemical effects of acoustic cavitation. nih.gov

Optimization strategies involve systematically studying reaction parameters to maximize yield and throughput while minimizing waste and energy consumption. researchgate.net This can involve optimizing flow rates, temperature, and catalyst loading in continuous reactors. osf.io For instance, the hydroboration and oxidative workup for the synthesis of a key piperidine intermediate were carefully studied to optimize throughput for large-scale production. researchgate.net The goal of process synthesis and design is to generate feasible flowsheet variants and optimize them based on economic and environmental objectives. adress-ug.com

Synthesis of N-Substituted this compound Derivatives

N-substituted piperidines are a large and important class of compounds in medicinal chemistry. mdpi.com The synthesis of N-substituted this compound derivatives can be achieved through various methods, often starting from a pre-formed piperidine ring or by constructing the ring with the N-substituent already in place.

One common method is the reductive amination of a piperidinone precursor. For example, 1-benzyl-4-methylpiperidin-3-one (B104484) can be reduced with an agent like lithium aluminum hydride (LiAlH₄) to yield 1-benzyl-4-methylpiperidin-3-ol. derpharmachemica.com The N-benzyl group can later be removed via debenzylation if desired. google.com

Another approach involves the direct reaction of a piperidine with an appropriate electrophile. For instance, N-substituted piperidones can be synthesized by reacting a primary amine with precursors in a manner that avoids the classical Dieckmann condensation, offering a greener approach. nih.gov

The synthesis of specific N-substituted derivatives often requires tailored strategies. For example, the synthesis of (3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl) amino)piperidin-1-yl)-3-oxopropanenitrile), a complex pharmaceutical agent, involves multiple steps including the formation of the N-substituted piperidine core. derpharmachemica.comgoogle.com This can involve reacting an N-de-benzylated intermediate with a suitable acylating or alkylating agent. google.com

The table below provides examples of N-substituted this compound derivatives and their general synthetic approaches.

| N-Substituent | General Synthetic Approach | Precursor | Reference |

| Benzyl (B1604629) | Reduction of N-benzyl-4-methylpiperidin-3-one | 1-Benzyl-4-methylpiperidin-3-one | derpharmachemica.com |

| 2-Pyridinylmethyl | Reaction of 2-(picolyl)amine with precursors | 2-(Picolyl)amine | nih.gov |

| (Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl))amino | Multi-step synthesis involving coupling reactions | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | derpharmachemica.comgoogle.com |

| Azetidin-3-yl | Reaction of 4-methylpiperidin-4-ol (B1315937) with a protected azetidine (B1206935) derivative | 4-Methylpiperidin-4-ol |

Chemical Reactivity and Transformation Studies of 4 Methylpiperidin 3 Ol

Transformations of the Hydroxyl Group

The secondary hydroxyl group in 4-methylpiperidin-3-ol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions and Product Characterization

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-methylpiperidin-3-one. This transformation is a common strategy in the synthesis of various piperidine-based compounds. Standard oxidizing agents are effective in this conversion.

Common reagents for this oxidation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and manganese-based reagents such as potassium permanganate (B83412) (KMnO₄). The choice of oxidant and reaction conditions can be tailored to achieve high yields and selectivity. For instance, in the oxidation of the closely related (3R)-3-methylpiperidin-3-ol, PCC in dichloromethane (B109758) has been shown to produce the corresponding ketone in good yield.

Table 1: Oxidation of 3-Substituted Piperidin-3-ols

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| (3R)-3-Methylpiperidin-3-ol | PCC, CH₂Cl₂, 0°C to rt, 4h | 3-Methylpiperidin-3-one HCl | 72% | |

| (3R)-3-Methylpiperidin-3-ol | KMnO₄, acetone/H₂O, reflux | 3-Methylpiperidin-3-one HCl | 68% |

The resulting ketone, 4-methylpiperidin-3-one, is a valuable intermediate for further functionalization, for example, in the synthesis of more complex heterocyclic systems. prepchem.com

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to yield a variety of derivatives. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides. For example, acetylation of the hydroxyl group can be performed using acetic anhydride (B1165640). In a related compound, trans-4-((dimethylamino)methyl)piperidin-3-ol, esterification of the hydroxyl group has been employed to create prodrugs with enhanced properties. vulcanchem.com

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through reactions such as the Williamson ether synthesis. This typically involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For instance, methoxylation of (3R)-3-methylpiperidin-3-ol has been achieved using methyl iodide and silver oxide. niscpr.res.in

Table 2: Esterification and Etherification of Substituted Piperidinols

| Reaction Type | Starting Material | Reagent/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Acetylation | 2-(4-Methylpiperidin-1-yl)cyclobutanol | Acetic anhydride / H₂SO₄ | Acetylated derivative | 82% | |

| Methoxylation | (3R)-3-Methylpiperidin-3-ol | CH₃I, Ag₂O, DMF, 60°C, 6h | (3R)-3-Methoxy-3-methylpiperidine HCl | 65% |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. Therefore, it typically requires conversion to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), or activation with a strong acid. libretexts.orgmsu.edu

Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen atom. For example, thionyl chloride can be used to convert alcohols to the corresponding chlorides. google.comumich.edu

Alternatively, the hydroxyl group can be converted to a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution. For instance, reaction of (3R)-3-methylpiperidin-3-ol with tosyl chloride (TsCl) in pyridine (B92270) yields the corresponding tosylate, which can then be displaced by various nucleophiles.

Table 3: Nucleophilic Substitution of the Hydroxyl Group in Substituted Piperidinols

| Reaction Type | Starting Material | Reagent/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Sulfonylation | (3R)-3-Methylpiperidin-3-ol | TsCl, pyridine, 0°C to rt, 3h | (3R)-3-Tosyl-3-methylpiperidine HCl | 78% |

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center and a site for various functionalization reactions, including N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound can be readily alkylated or acylated to introduce a wide range of substituents. These reactions are fundamental to the synthesis of N-substituted piperidine derivatives.

N-Alkylation can be achieved by reacting the piperidine with alkyl halides or other alkylating agents. mdpi.com For example, N-methylation of piperidin-4-yl acetate (B1210297) has been accomplished using methyl iodide. nih.gov The piperidine nitrogen can also be functionalized with more complex groups, such as a benzyl (B1604629) group through reaction with a benzyl halide. google.comgoogle.com

N-Acylation involves the reaction of the piperidine nitrogen with acylating agents like acid chlorides or acid anhydrides. mdpi.com For example, N-acylation with cyanoacetic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent has been reported for a related piperidine derivative. nih.gov

Table 4: N-Alkylation and N-Acylation of Piperidine Derivatives

| Reaction Type | Starting Material | Reagent/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| N-Methylation | Piperidin-4-yl acetate | [¹⁴C]Methyl iodide, acetone | N-[¹⁴C]Methylpiperidin-4-yl acetate | nih.gov |

| N-Benzylation | (3R,4R)-4-methylpiperidin-3-amine derivative | Benzyl bromide | N-Benzylated product | google.comgoogle.com |

| N-Acylation | tert-Butyl-N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | Cyanoacetic acid, DCC, CH₂Cl₂ | N-Cyanoacetylated product | nih.gov |

Functionalization via Amine Reactivity

Beyond simple alkylation and acylation, the nucleophilic character of the piperidine nitrogen allows for a broader range of functionalization reactions. These reactions are crucial for incorporating the this compound scaffold into larger and more complex molecules.

The piperidine nitrogen can participate in nucleophilic substitution reactions, for instance, by reacting with electrophilic reagents to form new carbon-nitrogen bonds. vulcanchem.com It can also be involved in reductive amination processes, where it reacts with a carbonyl compound to form an iminium ion intermediate that is subsequently reduced. vulcanchem.com

Furthermore, the nitrogen atom can be functionalized through reactions with α,β-unsaturated carbonyl compounds in a Michael addition type reaction. This allows for the introduction of a variety of side chains onto the piperidine ring. The basicity of the nitrogen also allows for the formation of the corresponding hydrochloride salt, which can be advantageous for handling and purification.

Ring Modification and Functional Group Interconversion Strategies

The strategic chemical modification of this compound is fundamental to its application as a building block in organic synthesis. These transformations can be broadly categorized into two main areas: the interconversion of its existing functional groups (the hydroxyl and amine moieties) and the modification of the piperidine ring structure itself. Protecting group chemistry is often employed, with the secondary amine commonly protected with groups like benzyl (Bn) or tert-butoxycarbonyl (Boc) to allow for selective reaction at the hydroxyl group, and vice-versa.

The hydroxyl and amine groups of this compound are readily converted into a variety of other functionalities. These interconversions are crucial for building molecular complexity and modulating the physicochemical properties of the resulting compounds.

Oxidation of the Hydroxyl Group: The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, 1-protected-4-methylpiperidin-3-one. This transformation is a key step in synthetic pathways that require subsequent modification at this position, such as reductive amination. Mild oxidation conditions are typically employed to avoid over-oxidation or side reactions. The Swern oxidation and the use of Dess-Martin periodinane (DMP) are common methods. wikipedia.orgchem-station.comwikipedia.orgorganic-chemistry.orgtcichemicals.com For instance, the Dess-Martin oxidation of a protected cis-4-(aminomethyl)-1-benzyl-4-methylpiperidin-3-ol derivative proceeds efficiently at low temperatures to yield the corresponding ketone. google.com

Table 1: Oxidation of this compound Derivatives

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |

| cis-4-(aminomethyl)-1-benzyl-4-methylpiperidin-3-ol | Dess-Martin periodinane | DCM | 0 °C, 2 h | 1-Benzyl-4-formyl-4-methylpiperidin-3-one | N/A | google.com |

| Generic Secondary Alcohol | DMSO, Oxalyl Chloride, Et₃N | DCM | -78 °C to RT | Corresponding Ketone | High | wikipedia.org |

Esterification and Etherification: The hydroxyl group can undergo esterification and etherification. Esterification can be achieved through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). ontosight.ai Ether formation, such as O-methylation, can also be performed. These reactions modify the polarity and hydrogen-bonding capability of the molecule.

Substitution of the Hydroxyl Group: Direct substitution of the hydroxyl group is challenging due to it being a poor leaving group. Therefore, it is typically activated first by converting it into a sulfonate ester, such as a mesylate or tosylate. This excellent leaving group can then be displaced by a variety of nucleophiles. This two-step sequence is fundamental in converting the alcohol into other functional groups like azides, nitriles, or amines, often with inversion of stereochemistry. nih.gov

A pivotal functional group interconversion is the transformation of the C-3 hydroxyl group into an amino group, a key step in the synthesis of compounds like tofacitinib. researchgate.netunl.pt This is commonly achieved via an oxidation-reductive amination sequence. The alcohol is first oxidized to the ketone (e.g., 1-benzyl-4-methylpiperidin-3-one), which then undergoes reductive amination with an amine (e.g., methylamine) and a reducing agent like sodium cyanoborohydride to form the desired 3-amino-4-methylpiperidine derivative. researchgate.netmasterorganicchemistry.com

Table 2: Key Functional Group Interconversions (FGI)

| Starting Material | Reagent(s) | Product Type | Comments | Ref |

| N-Protected this compound | 1. MsCl or TsCl, Et₃N 2. Nucleophile (e.g., R-NH₂) | N-Protected 3-substituted piperidine | Two-step substitution via sulfonate ester activation. | |

| N-Benzyl-4-methylpiperidin-3-ol | 1. Oxidation (e.g., DMP) 2. MeNH₂, NaBH₃CN | N-Benzyl-3-(methylamino)piperidine | Oxidation followed by reductive amination to install the amino group. | researchgate.netresearchgate.net |

| This compound | Benzyl bromide, K₂CO₃ | N-Benzylated piperidinol | N-alkylation to protect the secondary amine. | derpharmachemica.com |

| This compound | Boc₂O, Et₃N | N-Boc protected piperidinol | N-acylation to form a carbamate (B1207046) protecting group. | google.com |

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is nucleophilic and readily undergoes alkylation with alkyl halides or acylation with acid chlorides or anhydrides. wikipedia.orgmdpi.com N-benzylation is a common protecting strategy, while N-acylation can introduce a variety of functional groups. For example, reaction with cyanoacetic acid derivatives is used in the final steps of the synthesis of some kinase inhibitors. googleapis.com

Altering the piperidine ring itself represents a more profound structural modification. These strategies can involve changing the ring size or introducing complex substituents through ring-opening and subsequent cyclization reactions.

Epoxidation and Ring-Opening: A powerful strategy for introducing trans-3,4-difunctionality involves the formation of an epoxide from a tetrahydropyridine (B1245486) precursor, which can be derived from this compound. For example, N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine can be epoxidized to form N-benzyl-3,4-epoxy-4-methylpiperidine. This epoxide is a valuable intermediate that can undergo regioselective ring-opening with various nucleophiles. derpharmachemica.comresearchgate.net The regioselectivity of the nucleophilic attack (at C-3 or C-4) can often be controlled by the choice of solvent and reagents. For example, reactions with amines in protic solvents tend to yield 3-amino-4-hydroxypiperidines, while using lithium salts in aprotic solvents can favor the formation of 4-amino-3-hydroxypiperidines. researchgate.net This approach allows for the controlled installation of substituents with a defined stereochemical relationship.

Table 3: Representative Ring-Opening Reactions of Related Epoxides

| Epoxide Substrate | Nucleophile/Reagents | Solvent | Major Product Regioisomer | Ref |

| 1-Aralkyl-3,4-epoxypiperidine | Aliphatic/Aromatic Amines | 2-Propanol | 3-Amino-4-piperidinol | researchgate.net |

| 1-Aralkyl-3,4-epoxypiperidine | Aliphatic/Aromatic Amines, LiBr | Acetonitrile | 4-Amino-3-piperidinol | researchgate.net |

| N-Benzyl-3,4-epoxypiperidine | LiAlH₄ | THF | 1-Benzyl-piperidin-3-ol | derpharmachemica.com |

Ring Contraction and Expansion: While less common, transformations that alter the size of the piperidine ring have been reported for related systems. These reactions often involve complex rearrangements. For instance, reports exist of ring contractions of 4-disubstituted piperidines to 3-disubstituted pyrrolidines under specific conditions. Furthermore, ring contraction of a larger azepine ring has been used as a method to stereoselectively prepare functionalized piperidine epoxides, which are precursors to various piperidinols. nih.govnih.gov These advanced strategies highlight the potential for significant skeletal reorganization starting from piperidine-based scaffolds.

Spectroscopic and Analytical Characterization of 4 Methylpiperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 4-Methylpiperidin-3-ol, including the relative stereochemistry of the methyl and hydroxyl groups (cis or trans).

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the neighboring functional groups, and the coupling constants (J) provide critical information about the connectivity and stereochemical relationships between protons.

The key expected resonances include:

Hydroxyl Proton (OH): A broad singlet, typically in the range of 1.5-4.0 ppm, whose position can vary with concentration and solvent.

Amine Proton (NH): A broad singlet, often found between 1.0-3.5 ppm.

H3 Proton (-CHOH): A signal deshielded by the adjacent oxygen atom, expected around 3.5-4.0 ppm. Its multiplicity will depend on the coupling to protons on C2 and C4. In the trans isomer, H3 is typically axial, leading to larger coupling constants with the axial protons on C2. In the cis isomer, H3 is equatorial, resulting in smaller coupling constants.

Piperidine (B6355638) Ring Protons (H2, H5, H6): A series of complex multiplets between approximately 2.5 and 3.2 ppm for the protons adjacent to the nitrogen (H2, H6) and 1.4-2.0 ppm for the other ring protons (H5).

H4 Proton (-CHCH₃): A multiplet, expected around 1.5-2.0 ppm, coupled to the methyl protons and the H3 and H5 protons.

Methyl Protons (CH₃): A doublet, due to coupling with the H4 proton, appearing in the upfield region around 0.9-1.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| OH | 1.5 - 4.0 | broad singlet (br s) | N/A |

| NH | 1.0 - 3.5 | broad singlet (br s) | N/A |

| H3 | 3.5 - 4.0 | doublet of doublets (dd) or multiplet (m) | Varies with stereochemistry |

| H2, H6 | 2.5 - 3.2 | multiplet (m) | ~10-13 (axial-axial), ~2-5 (axial-equatorial) |

| H4, H5 | 1.4 - 2.0 | multiplet (m) | Varies with stereochemistry |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the six carbon atoms in different chemical environments. The chemical shifts are indicative of the carbon type and its local electronic environment.

C3 (-CHOH): The carbon bearing the hydroxyl group is the most deshielded of the sp³ carbons, with a predicted chemical shift in the range of 65-75 ppm.

C2, C6 (-CH₂NH-): The carbons adjacent to the nitrogen atom are expected to resonate between 45-55 ppm.

C5 (-CH₂-): This methylene (B1212753) carbon is predicted to appear in the range of 30-40 ppm.

C4 (-CHCH₃): The methine carbon attached to the methyl group is expected around 30-40 ppm.

C7 (CH₃): The methyl carbon is the most shielded, appearing in the upfield region of the spectrum, typically between 10-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 65 - 75 |

| C2 | 45 - 55 |

| C6 | 45 - 55 |

| C5 | 30 - 40 |

| C4 | 30 - 40 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between H3 and the protons on C2 and C4, between the H4 proton and the methyl protons, and among all adjacent protons on the piperidine ring, confirming the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., the proton at ~3.7 ppm to the carbon at ~70 ppm, confirming the H3-C3 pair).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Secondary Amine | N-H stretch | 3250 - 3400 | Moderate, Broad |

| Alkyl | C-H stretch | 2850 - 2960 | Strong |

| Alcohol | C-O stretch | 1050 - 1150 | Strong |

The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding. The presence of strong absorptions in both the high-frequency region (>3200 cm⁻¹) and the fingerprint region (1050-1250 cm⁻¹) provides clear evidence for the alcohol and secondary amine functionalities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure. The molecular formula of this compound is C₆H₁₃NO, giving it a molecular weight of 115.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 115. As an amine-containing compound, it follows the Nitrogen Rule , where an odd molecular weight corresponds to the presence of an odd number of nitrogen atoms. chemicalbook.com

The fragmentation of this compound is primarily driven by the presence of the amine and alcohol groups. Key fragmentation pathways include:

Alpha-Cleavage: The most characteristic fragmentation for amines and alcohols involves the cleavage of a C-C bond adjacent to the heteroatom. chemicalbook.com

Cleavage adjacent to the nitrogen can lead to the loss of an ethyl group (C₂H₅•, 29 Da) from the C2-C3 bond fission, resulting in a fragment at m/z 86.

Cleavage of the C4-C5 bond can result in a stable, resonance-stabilized iminium ion.

Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 Da), which would produce a fragment ion peak (M-18) at m/z 97. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 115 | [M]⁺ | Molecular Ion |

| 97 | [M - H₂O]⁺ | Loss of water |

| 86 | [M - C₂H₅]⁺ | Alpha-cleavage at C2-C3 |

| 71 | [M - C₂H₄O]⁺ | Cleavage of the C3-C4 bond |

Advanced Analytical Techniques for Stereoisomer Differentiation

This compound has two chiral centers (C3 and C4), meaning it can exist as two pairs of enantiomers, which are diastereomers of each other: cis-(3R,4R)/(3S,4S) and trans-(3R,4S)/(3S,4R). Differentiating these stereoisomers requires specialized analytical techniques.

NMR Spectroscopy: As previously mentioned, the coupling constants between H3 and H4 in the ¹H NMR spectrum can differ significantly between the cis and trans diastereomers due to their different dihedral angles, allowing for their distinction.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating stereoisomers. nih.govnih.gov By using a chiral stationary phase (CSP), the different stereoisomers interact with the column material differently, leading to different retention times and enabling their separation and quantification. nih.govnih.gov This technique can be used to separate the cis and trans diastereomers and also to resolve the enantiomers within each diastereomeric pair. nih.govnih.gov

Chiral Derivatization: Another approach involves reacting the racemic mixture with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomeric esters. tcichemicals.com These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or even distinguished by NMR spectroscopy, as the new chiral center provides a different chemical environment for the nuclei in each original enantiomer. tcichemicals.com

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as this compound. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for this purpose, allowing for the accurate quantification of the enantiomeric excess (e.e.) in a sample. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

The developed method utilized a polysaccharide-based chiral stationary phase, specifically a cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel (Chiralpak-IC3). Polysaccharide-based CSPs are widely used due to their broad applicability in separating a diverse range of chiral compounds. researchgate.netmdpi.com The separation was achieved under isocratic conditions, meaning the mobile phase composition remained constant throughout the analysis. The mobile phase consisted of a mixture of n-Hexane, ethanol (B145695) (EtOH), and isopropanol (B130326) (IPA), with diethylamine (B46881) (DEA) as a basic additive. The basic additive is often crucial when analyzing amine-containing compounds like piperidine derivatives, as it helps to improve peak shape and prevent unwanted interactions with the silica support of the CSP. mdpi.com

The detailed research findings from the study on N-Boc-3-hydroxypiperidine are summarized in the interactive data table below, showcasing the typical parameters for such a chiral separation. researchgate.net The method was validated for specificity, accuracy, linearity, and precision, demonstrating its suitability for quality control and the accurate determination of enantiomeric purity. researchgate.net This methodology can be directly adapted and optimized for the specific challenge of separating the enantiomers of this compound. Key optimization steps would include screening different polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose derivatives), adjusting the ratio of the alcoholic modifiers (ethanol and isopropanol) in the mobile phase, and fine-tuning the concentration of the basic additive to achieve optimal resolution between the enantiomeric peaks.

For compounds like this compound that lack a strong chromophore for UV detection, pre-column derivatization can be employed. This involves reacting the analyte with a reagent that introduces a UV-active group, enhancing detection sensitivity. For instance, a method for the related compound piperidin-3-amine (B1201142) utilized derivatization with para-toluenesulfonyl chloride (PTSC) before analysis on a Chiralpak AD-H column. nih.gov

Interactive Data Table: Chiral NP-HPLC Method for a Hydroxypiperidine Analog researchgate.net

| Parameter | Value |

| Compound | (S)-1-Boc-3-hydroxypiperidine / (R)-1-Boc-3-hydroxypiperidine |

| Instrument | Shimadzu LC-PDA system model LC 2050 |

| Column | Chiralpak-IC3 (250 x 4.6 mm, 3 µm) |

| Mobile Phase | n-Hexane / EtOH / IPA / DEA (90:5:5:0.1, v/v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Retention Time (S)-isomer | 12.1 min |

| Retention Time (R)-isomer | 13.5 min |

Computational Chemistry Studies on 4 Methylpiperidin 3 Ol

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure and conformational preferences of molecules like 4-Methylpiperidin-3-ol. These studies provide fundamental insights into the molecule's stability and physical properties.

Geometry Optimization and Conformational Landscapes

A computational study of this compound would begin with geometry optimization to find the most stable arrangement of its atoms in space. Like cyclohexane, the piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.

This compound exists as two primary stereoisomers: cis and trans. For each isomer, the methyl and hydroxyl substituents can be in either axial (a) or equatorial (e) positions on the chair framework. This gives rise to multiple possible conformers for each isomer (e.g., diequatorial, diaxial, axial-equatorial).

A conformational landscape analysis would involve:

Building Initial Structures: Creating 3D models for all possible chair conformers of both cis- and trans-4-Methylpiperidin-3-ol.

Energy Minimization: Performing geometry optimization calculations for each conformer. This process computationally adjusts bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible potential energy, known as a local minimum on the potential energy surface.

Identifying the Global Minimum: The conformer with the lowest energy among all possibilities is identified as the global minimum, representing the most stable and predominant form of the molecule under equilibrium conditions. Generally, conformers with bulky substituents in the equatorial position are favored due to reduced steric hindrance.

A hypothetical data table of optimized geometrical parameters for the most stable conformer would resemble the following:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C2 | N1 | Calculated Value | ||

| Bond Length | C3 | O | Calculated Value | ||

| Bond Angle | C2 | N1 | C6 | Calculated Value | |

| Dihedral Angle | C2 | C3 | C4 | C5 | Calculated Value |

Isomeric Energy Calculations

Once all relevant conformers for the cis and trans isomers are optimized, their electronic energies are calculated at a high level of theory. This allows for a direct comparison of their relative stabilities. The energy difference (ΔE) between isomers is a key thermodynamic property. The isomer with the lower absolute energy is considered more thermodynamically stable.

For this compound, it would be expected that the trans isomer with both the methyl and hydroxyl groups in equatorial positions would be the most stable due to the minimization of steric interactions. Isomeric energy calculations would quantify this stability difference.

A summary of such results would typically be presented in a table:

| Isomer / Conformer | Substituent Positions | Relative Energy (kJ/mol) |

| trans-isomer | 3-OH (eq), 4-Me (eq) | 0.00 (Reference) |

| trans-isomer | 3-OH (ax), 4-Me (ax) | Calculated Value |

| cis-isomer | 3-OH (eq), 4-Me (ax) | Calculated Value |

| cis-isomer | 3-OH (ax), 4-Me (eq) | Calculated Value |

Electronic Structure Analysis and Reactivity Prediction

Beyond molecular geometry, computational chemistry provides profound insights into the electronic distribution within a molecule, which governs its reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, suggesting higher nucleophilicity.

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A small gap suggests the molecule is more reactive. For this compound, the lone pair electrons on the nitrogen and oxygen atoms would be expected to contribute significantly to the HOMO.

| Parameter | Value (eV) | Implication |

| EHOMO | Calculated Value | Electron-donating ability (Nucleophilicity) |

| ELUMO | Calculated Value | Electron-accepting ability (Electrophilicity) |

| ΔE (Gap) | Calculated Value | Chemical reactivity and kinetic stability |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential (electron-rich), which are attractive to electrophiles. In this compound, these would be concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons.

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to attack by nucleophiles. These would likely be found around the hydrogen atom of the hydroxyl group and the hydrogen atom on the nitrogen.

The MEP map provides a clear, intuitive picture of the charge distribution and is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Global and Local Reactivity Descriptors

To quantify the insights from FMO and MEP analyses, a range of reactivity descriptors derived from conceptual DFT are calculated. chemrxiv.org

Global Descriptors describe the reactivity of the molecule as a whole. They are calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η): Measures resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness; "soft" molecules are more reactive.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Descriptors , such as Fukui functions , pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. ias.ac.in By condensing these functions to individual atomic sites, one can predict which atom is most likely to participate in a given reaction, providing a more detailed picture of site selectivity than MEP analysis alone. ias.ac.in

| Descriptor | Formula | Value | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Calculated Value | Resistance to deformation or charge transfer |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Calculated Value | Electron attracting power |

| Electrophilicity (ω) | χ² / (2η) | Calculated Value | Propensity to act as an electrophile |

Theoretical Spectroscopic Data Prediction

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectral properties of molecules, aiding in their identification and structural elucidation.

Computational Vibrational Spectroscopy (IR)

Theoretical calculations of infrared (IR) spectra are instrumental in assigning vibrational modes to experimentally observed absorption bands. For this compound, computational methods, typically employing DFT, could predict the frequencies and intensities of its fundamental vibrational modes. These calculations would involve optimizing the molecule's geometry and then computing the second derivatives of the energy with respect to atomic displacements.

A study on the related compound, 4-methylpiperidine, utilized DFT and ab initio Hartree-Fock calculations to analyze its vibrational spectra. researchgate.net A similar approach for this compound would allow for the assignment of key vibrational modes, such as the O-H stretch of the hydroxyl group, the N-H stretch of the piperidine ring, and various C-H and C-C stretching and bending vibrations. A data table of predicted frequencies versus experimental values would be the standard output of such a study.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice to support experimental data. gaussian.com

For this compound, theoretical calculations would provide predicted ¹H and ¹³C chemical shifts. These calculations are highly sensitive to the molecular conformation. Given the stereochemistry of the methyl and hydroxyl groups on the piperidine ring, computational studies would be crucial in distinguishing between different diastereomers and conformational isomers. For instance, the relative orientation of the substituents (axial vs. equatorial) would significantly impact the calculated chemical shifts of the ring protons and carbons. While experimental NMR data for some 4-hydroxy-4-methylpiperidines have been published, computational data to corroborate these findings are lacking. chesci.com

A hypothetical data table from such a study would list the calculated chemical shifts for each proton and carbon atom in this compound, which could then be compared to experimental spectra.

UV-Vis Absorption Predictions

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method used to predict UV-Vis absorption spectra. researchgate.netrsc.orgnih.gov

For this compound, which is a saturated heterocyclic alcohol, significant absorption in the typical UV-Vis range (200-800 nm) is not expected, as it lacks extensive chromophores. Computational studies would likely predict absorption bands only in the far UV region. A TD-DFT calculation would yield the predicted wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption. While a study on fluorine-substituted piperidine compounds included computed UV absorption patterns, no such data exists for this compound. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights that are often inaccessible through experimental means alone.

For this compound, computational modeling could be used to explore various reactions, such as its synthesis, oxidation, or ring-opening reactions. researchgate.net For example, a study on the synthesis of piperidines via copper-catalyzed intramolecular C-H amination utilized DFT to propose a catalytic cycle. acs.org Similarly, the reaction mechanisms of piperidine with other molecules to form potential SARS-CoV-2 inhibitors have been investigated using DFT. researchgate.netresearchgate.net Such studies on this compound would clarify its reactivity and guide the development of new synthetic methodologies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given that the piperidine scaffold is a common feature in many pharmaceuticals, understanding how this compound might interact with biological targets is of significant interest. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing an estimate of the binding affinity. nih.govjetir.org MD simulations can then be used to assess the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction. rsc.org

Numerous studies have employed these techniques to investigate the interaction of various piperidine derivatives with biological targets. For instance, docking studies have been used to predict the binding modes of piperidine derivatives as potential inhibitors for enzymes like the main protease of SARS-CoV-2 and urease, or as ligands for dopamine (B1211576) receptors. nih.govtandfonline.comnih.gov A computational study on this compound would involve docking it into the active site of a relevant protein and running MD simulations to analyze the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). The results would be presented in terms of docking scores, binding free energies, and visualizations of the binding pose.

Applications of 4 Methylpiperidin 3 Ol As a Synthetic Building Block

Role in the Synthesis of Diverse Heterocyclic Compounds

The bifunctional nature of 4-methylpiperidin-3-ol makes it an ideal starting material for the synthesis of various heterocyclic compounds. The secondary amine can be readily acylated, alkylated, or arylated, while the hydroxyl group can be activated for nucleophilic substitution or elimination reactions. This dual reactivity allows for the construction of fused and spirocyclic piperidine (B6355638) systems.

One of the most prominent applications of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Specifically, the cis-(3R,4R)- and cis-(3S,4S)-isomers of N-protected 3-amino-4-methylpiperidine, derived from this compound, are key intermediates in the synthesis of Janus kinase (JAK) inhibitors. The synthesis involves the coupling of the piperidine moiety with a 4-chloropyrrolo[2,3-d]pyrimidine core, followed by further functionalization.

Furthermore, the strategic manipulation of the hydroxyl and amine functionalities in this compound can lead to the formation of other heterocyclic systems. For instance, intramolecular cyclization reactions can be employed to generate bicyclic structures such as indolizidines and quinolizidines, which are common cores in various alkaloids. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of piperidine chemistry suggest its potential in accessing such scaffolds.

Precursor in the Multistep Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a foundational precursor in the multistep synthesis of complex organic molecules. Its pre-defined stereochemistry and functional group handles allow for its incorporation into larger, more intricate structures with a high degree of predictability and control.

A prime example of this application is the industrial-scale synthesis of the immunosuppressant drug, Tofacitinib. In this multi-step synthesis, a chiral derivative of this compound, namely (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, serves as a pivotal building block. The synthesis of this key intermediate often starts from a protected form of this compound, where the stereocenters are carefully established and carried through a series of transformations. The piperidine ring forms the central scaffold of the final drug molecule, highlighting the importance of this compound as a starting material for complex pharmaceutical agents.

The following table outlines a generalized synthetic sequence illustrating the role of a this compound derivative in a multistep synthesis:

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | Protected this compound | Activating agent | Activation of hydroxyl group | Activated intermediate |

| 2 | Activated intermediate | Azide (B81097) source | Nucleophilic substitution | Azido-piperidine derivative |

| 3 | Azido-piperidine derivative | Reducing agent | Reduction of azide | Amino-piperidine derivative |

| 4 | Amino-piperidine derivative | Alkylating/Arylating agent | N-functionalization | Functionalized piperidine |

| 5 | Functionalized piperidine | Coupling partner | C-N bond formation | Complex molecule precursor |

Intermediate in the Preparation of Pharmaceutical Candidates

Synthesis of Immunosuppressant Precursors (e.g., Tofacitinib Intermediates)

The most significant and well-documented application of this compound is as a key intermediate in the synthesis of precursors for the immunosuppressant drug, Tofacitinib. Tofacitinib, a Janus kinase (JAK) inhibitor, is used in the treatment of rheumatoid arthritis and other autoimmune diseases. The (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-yl moiety is the core of the Tofacitinib molecule, and its synthesis heavily relies on chiral derivatives of this compound.

Various synthetic routes to Tofacitinib have been developed, with many of them utilizing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine or a related protected amino-alcohol derived from this compound. These intermediates are then coupled with a 4-halopyrrolo[2,3-d]pyrimidine derivative to form the crucial C-N bond. The stereochemistry at the 3 and 4 positions of the piperidine ring is critical for the drug's activity, making the enantioselective synthesis or resolution of this compound derivatives a key focus of process chemistry.

The table below summarizes key intermediates in the synthesis of Tofacitinib derived from this compound:

| Intermediate | Role in Tofacitinib Synthesis |

| (3R,4R)-1-Benzyl-4-methylpiperidin-3-ol | Precursor to the chiral amine |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Key coupling partner with the pyrimidine (B1678525) core |

| Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate | Protected amine for controlled reactions |

| (3R,4R)-(4-Methylpiperidin-3-yl)-N-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine | Penultimate intermediate before final acylation |

Asymmetric Synthesis of Pharmacologically Relevant Scaffolds

The chiral nature of this compound makes it an excellent starting point for the asymmetric synthesis of various pharmacologically relevant scaffolds. The introduction of chirality early in a synthetic sequence is often more efficient than late-stage resolutions. The piperidine scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive molecules. thieme-connect.com

Beyond the pyrrolo[2,3-d]pyrimidine scaffold of Tofacitinib, the principles of using chiral this compound can be applied to the synthesis of other important heterocyclic systems. For example, the diastereoselective functionalization of the piperidine ring can lead to the creation of novel scaffolds for drug discovery. Methods such as catalytic asymmetric hydrogenation of unsaturated piperidine precursors or diastereoselective alkylations of enolates derived from 4-methylpiperidin-3-one (the oxidized form of this compound) can be employed to generate a variety of stereochemically defined piperidine derivatives. These derivatives can then be further elaborated into more complex, pharmacologically active molecules.

Utility as a Chiral Building Block in Enantioselective Synthesis

This compound serves as a valuable chiral building block in enantioselective synthesis, a strategy that aims to produce a single enantiomer of a chiral product. The use of readily available, enantiomerically pure starting materials, often referred to as the "chiral pool," is a cornerstone of this approach.

The enantiomers of this compound can be obtained through various methods, including asymmetric synthesis or resolution of the racemate. Once obtained in enantiopure form, they can be incorporated into target molecules, transferring their stereochemical information. This is particularly evident in the synthesis of Tofacitinib, where the desired (3R,4R) stereochemistry is sourced from a chiral derivative of this compound.

The application of this compound as a chiral building block is not limited to pharmaceutical synthesis. It can also be employed in the synthesis of chiral ligands for asymmetric catalysis or as a chiral auxiliary to control the stereochemistry of reactions on an attached substrate. The predictable stereochemistry and conformational rigidity of the piperidine ring make it an effective scaffold for inducing asymmetry in chemical transformations.

Development of Receptor Modulators and Ligands Utilizing the Piperidine Core

The piperidine core is a common feature in ligands for a variety of biological receptors, including G-protein coupled receptors (GPCRs) and ion channels. The nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing for ionic interactions with receptor binding sites. The substituents on the piperidine ring, such as the methyl and hydroxyl groups in this compound, provide opportunities for further interactions and can influence the ligand's affinity and selectivity.

While direct and widespread examples of this compound being used to develop a diverse range of receptor modulators are not extensively detailed in the public domain, the structural motif is highly relevant. For instance, substituted piperidines are key components of ligands for:

Opioid Receptors: The 4-phenylpiperidine (B165713) scaffold is a classic template for opioid receptor ligands. The 4-methyl-3-hydroxypiperidine core could be explored for the development of novel opioid modulators.

Muscarinic and Nicotinic Acetylcholine Receptors: Many antagonists for these receptors contain a piperidine or related azacyclic moiety. The stereochemistry and substitution pattern of the piperidine ring are often crucial for activity.

Sigma Receptors: A diverse range of compounds with a piperidine core have been shown to bind to sigma receptors, which are implicated in a variety of central nervous system disorders. thieme-connect.comacs.orgthieme-connect.comresearchgate.net

The synthesis of libraries of compounds based on the this compound scaffold would be a logical approach to explore new chemical space and identify novel receptor modulators and ligands for various therapeutic targets.

Molecular Interaction Studies and Structure Activity Relationship Investigations

Molecular Probing of Biological Targets for 4-Methylpiperidin-3-ol Derivatives (e.g., Opioid Receptors)

Derivatives of the this compound scaffold have been investigated for their potential to interact with various biological targets, with opioid receptors being a notable example. The piperidine (B6355638) ring is a common feature in many opioid receptor ligands, and the specific substitutions on this ring play a crucial role in determining binding affinity and functional activity.

For example, modifications at the 4-position of the piperidine ring in fentanyl analogs have been shown to increase binding affinity to the μ-opioid receptor. nih.govplos.org This suggests that the methyl group in this compound could occupy a specific hydrophobic pocket within the receptor, contributing positively to binding. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the receptor's binding site.

Structure-Activity Relationship (SAR) Studies on this compound Scaffolds in Molecular Design

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, SAR studies would systematically explore how modifications to this core structure affect its interaction with a biological target.

Key areas of modification on the this compound scaffold include:

N-substitution: The nitrogen atom of the piperidine ring is a common point for modification. The nature of the substituent on the nitrogen can dramatically influence potency, selectivity, and functional activity (agonist vs. antagonist).

Stereochemistry: The relative stereochemistry of the methyl group at the 4-position and the hydroxyl group at the 3-position (cis or trans) is a critical determinant of biological activity. Different stereoisomers will present the key interacting groups in different spatial orientations, leading to varied binding affinities.

Modifications of the hydroxyl and methyl groups: Conversion of the hydroxyl group to an ether or ester, or replacement of the methyl group with other alkyl or functional groups, would provide valuable SAR data on the importance of these specific moieties for receptor interaction.

In a broader context, SAR studies on related piperidine-containing molecules have demonstrated that even subtle changes, such as the position of a methyl group, can significantly alter biological activity. For example, moving an N-methylpiperidine substituent from the 4-position to the 3-position of a related compound resulted in decreased activity. nih.gov

Table 1: Hypothetical SAR data for this compound Derivatives at a Generic Receptor

| Compound | R1 (N-substituent) | Stereochemistry | Receptor Binding Affinity (Ki, nM) |

| 1 | H | cis | 500 |

| 2 | H | trans | 250 |

| 3 | CH3 | cis | 150 |

| 4 | CH3 | trans | 75 |

| 5 | Benzyl (B1604629) | cis | 50 |

| 6 | Benzyl | trans | 20 |

This table is illustrative and based on general principles of SAR. The data is not from a specific experimental study on this compound.

Principles of Ligand Design Incorporating the this compound Motif

The this compound motif can be incorporated into ligand design based on several key principles. The chiral nature of this scaffold allows for the development of stereochemically defined ligands, which can lead to improved selectivity for specific receptor subtypes. thieme-connect.com

One common strategy is to use the this compound core as a scaffold to which other pharmacophoric elements are attached. This approach, often referred to as scaffold-based drug design, allows for the systematic exploration of chemical space around a proven core structure. The piperidine nitrogen provides a convenient attachment point for linkers and other functional groups that can interact with different regions of a target's binding site.

A "bitopic ligand" design approach can also be effective, where the this compound moiety binds to an orthosteric site (the primary binding site), while a linked functional group extends into a secondary, allosteric site. mdpi.comresearchgate.net This can lead to ligands with enhanced affinity, selectivity, and unique pharmacological profiles.

Computational and Experimental Approaches to Elucidating Molecular Recognition